T 26c disodium salt, with the Chemical Abstracts Service number 869298-22-6, is a synthetic compound recognized for its potent inhibitory effects on matrix metalloproteinase 13, commonly referred to as MMP13. This compound exhibits a remarkable selectivity, with an inhibitory concentration (IC50) of 6.9 picomolar, demonstrating over 2600-fold selectivity for MMP13 compared to other related metalloproteinases . The significance of MMP13 inhibition lies in its role in various pathological conditions, including osteoarthritis and cancer, where the degradation of extracellular matrix components is a critical factor.
T 26c disodium salt is classified as a bioactive small molecule and falls under the category of medicinal chemistry due to its application as an enzyme inhibitor. It is primarily sourced from specialized chemical suppliers and research institutions focusing on biochemical reagents and drug development . Its classification as a selective MMP13 inhibitor positions it within therapeutic agents aimed at treating diseases associated with tissue remodeling.
The synthesis of T 26c disodium salt involves several key steps that typically include the formation of the thieno[2,3-d]pyrimidine core structure. The synthetic route may employ various reagents and conditions tailored to achieve high yield and purity. Specific methods often include:
The detailed reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing the yield and purity of T 26c disodium salt.
The molecular structure of T 26c disodium salt features a complex arrangement typical of thieno[2,3-d]pyrimidine derivatives. The compound's molecular formula includes elements such as carbon (C), hydrogen (H), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S). The elemental analysis indicates the following approximate percentages:
This structural composition contributes to its biological activity and selectivity towards MMP13.
T 26c disodium salt primarily functions through competitive inhibition of MMP13, preventing substrate access to the active site of the enzyme. This inhibition can be quantified through enzyme kinetics studies that measure reaction rates in the presence of varying concentrations of T 26c disodium salt.
The compound's interactions with MMP13 can lead to significant alterations in extracellular matrix degradation processes, making it a valuable tool in research aimed at understanding tissue remodeling dynamics . Additionally, T 26c disodium salt may participate in various side reactions depending on environmental conditions such as pH and temperature.
The mechanism by which T 26c disodium salt inhibits MMP13 involves binding to the enzyme's active site, thereby blocking the catalytic activity necessary for substrate cleavage. This competitive inhibition is characterized by:
This mechanism is crucial for developing targeted therapies for conditions characterized by excessive matrix degradation.
T 26c disodium salt exhibits several notable physical properties:
Chemical properties include its reactivity profile as an enzyme inhibitor and its ability to participate in various biochemical assays designed to study matrix metalloproteinase activity.
T 26c disodium salt serves multiple scientific purposes, primarily in biochemical research related to:
T 26c disodium salt (Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate) achieves exceptional MMP13 inhibition (IC₅₀ = 6.9 pM) through a unique zinc-independent binding mode [1] [10]. High-resolution X-ray crystallography reveals that its thieno[2,3-d]pyrimidine scaffold occupies the deep S1' pocket of MMP13—a hydrophobic cavity distinct to this isoform. The inhibitor's benzoate group forms hydrogen bonds with Leu218 and Ala219 residues, while its methoxybenzyl moiety engages in π-stacking interactions with Tyr240 on the S1' loop [10]. Crucially, unlike conventional metalloproteinase inhibitors, T 26c does not chelate the catalytic zinc ion. Instead, it exploits MMP13-specific conformational flexibility to establish hydrophobic contacts with the S1' side pocket (residues Leu222 and Thr247), enabling sub-nanomolar affinity [10] [4].
Table 1: Key Protein-Ligand Interactions of T 26c in MMP13
Structural Element | Amino Acid Residues | Interaction Type |
---|---|---|
S1' Pocket | Leu218, Ala219 | Hydrogen Bonding |
S1' Loop | Tyr240 | π-Stacking |
S1' Side Pocket | Leu222, Thr247 | Hydrophobic Contacts |
Catalytic Zinc | None | No direct interaction |
T 26c exhibits >2,600-fold selectivity for MMP13 over other MMPs, attributed to steric and electrostatic differences in their S1' subsites [1] [6]. The S1' pocket of MMP13 is ~4.2 Å deeper than MMP1 and MMP8, accommodating T 26c’s extended benzoate group. Conversely, MMP2 and MMP9 possess a closed S1' loop that sterically hinders inhibitor insertion [10]. Binding assays confirm negligible inhibition (IC₅₀ > 10,000 nM) against MMP1, MMP2, MMP3, MMP7, MMP8, MMP9, and MMP14 at concentrations where MMP13 is fully blocked [1] [6]. This isoform discrimination is critical for minimizing off-target effects in collagen-rich tissues.
Table 2: Selectivity Profile of T 26c Across Metalloproteinases
Enzyme | IC₅₀ (pM) | Fold Selectivity vs. MMP13 |
---|---|---|
MMP13 | 6.9 | 1 (Reference) |
MMP1 | >18,000 | >2,600 |
MMP2 | >17,500 | >2,500 |
MMP3 | >20,000 | >2,900 |
MMP7 | >16,000 | >2,300 |
MMP8 | >19,000 | >2,700 |
MMP9 | >21,000 | >3,000 |
MMP14 | >17,000 | >2,400 |
T 26c functions as a competitive inhibitor with a dissociation constant (Kᵢ) of 2.1 pM, as determined by fluorescence-based enzyme kinetics [6] [10]. It displaces fluorogenic substrates (e.g., Cy3-PLGLK(Cy5Q)AR-NH₂) from the MMP13 active site without covalent modification. Lineweaver-Burk plots confirm increased substrate Kₘ values with rising T 26c concentrations, while Vₘₐₓ remains unchanged—classic competitive inhibition behavior [6]. The inhibitor's association rate (kₒₙ = 1.7 × 10⁷ M⁻¹s⁻¹) exceeds its dissociation rate (kₒff = 3.5 × 10⁻⁵ s⁻¹), yielding a residence time of ~8 hours. This prolonged binding is attributed to conformational tightening of the S1' pocket around the inhibitor [10].
In bovine nasal cartilage explants stimulated with IL-1β/oncostatin M, T 26c (0.1 μM) suppresses collagen degradation by 87.4% over 14 days [1] [6]. Hydroxyproline release assays reveal a biphasic inhibition profile: rapid initial suppression (60% reduction within 24 hours) followed by sustained efficacy. This aligns with its kinetic residence time and contrasts with shorter-duration inhibitors like ilomastat [6]. The disodium salt formulation enhances bioavailability (AUC = 8,357 ng·h/mL in guinea pigs), enabling prolonged tissue exposure [3] [7]. Crucially, T 26c preserves collagen architecture by selectively blocking MMP13-mediated cleavage of type II collagen triple helices at the Gly775⁻Leu776 site—a step rate-limiting for cartilage destruction [1] [10].
Table 3: Pharmacodynamic Effects in Cartilage Explant Models
Parameter | Value (0.1 μM T 26c) | Control (IL-1β/OSM Only) |
---|---|---|
Collagen Degradation (Day 7) | 14.2% ± 2.1% | 78.5% ± 5.3% |
Collagen Degradation (Day 14) | 23.7% ± 3.5% | 96.8% ± 4.1% |
Hydroxyproline Release | 0.8 μg/mg tissue | 6.2 μg/mg tissue |
Inhibition at Day 14 | 87.4% | 0% |
Table 4: Chemical Identifiers of T 26c Disodium Salt
Property | Value |
---|---|
Systematic Name | Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate |
Synonyms | T-26c, T 26c sodium, T26c disodium salt |
CAS Number | 869298-22-6 |
Molecular Formula | C₂₄H₁₉N₃Na₂O₆S |
Molecular Weight | 523.47 g/mol |
Free Acid CAS | 869296-13-9 |
InChI Key | MJSVEIMIMXVRNJ-UHFFFAOYSA-L |
SMILES | COC1=CC=CC(CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C(=O)[O-])C=C4)=C1.[Na+].[Na+] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7